2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide
Description
The compound 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo-pyridine core with a tetrahydro (5,6,7,8-tetrahydro) ring system. Key structural elements include:
- A trifluoromethyl (-CF₃) group at position 7 of the pyridine ring, enhancing lipophilicity and metabolic stability .
- A butanamide side chain linked via a methylene bridge to the triazolo moiety, which may contribute to receptor binding or solubility modulation.
This structure shares motifs with bioactive molecules in agrochemicals and pharmaceuticals, particularly those targeting enzymes or receptors where fluorinated heterocycles are advantageous .
Properties
IUPAC Name |
2-phenyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c1-2-14(12-6-4-3-5-7-12)17(26)22-11-16-24-23-15-10-13(18(19,20)21)8-9-25(15)16/h3-7,13-14H,2,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLBETBTOYUSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
A widely adopted approach involves oxidative cyclization of 2-hydrazinopyridine derivatives. As demonstrated in analogous systems, 3-chloro-2-hydrazino-5-(trifluoromethyl)pyridine undergoes ring closure with carboxylic acids under acidic conditions. For the tetrahydro variant, hydrogenation precedes cyclization:
- Hydrogenation : 3-Chloro-5-(trifluoromethyl)pyridine is hydrogenated over Pd/C (10 wt%) in ethanol at 50 psi H₂, yielding 3-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydropyridine (87% yield).
- Hydrazine Formation : Treatment with hydrazine hydrate (3 equiv) in refluxing ethanol for 12 hours produces the 2-hydrazino intermediate.
- Ultrasonic Cyclization : Reacting with benzoic acid derivatives in POCl₃ under ultrasound irradiation (80–150°C, 3–6 hours) achieves 65–78% yields for triazolopyridines.
GBB Reaction-Based Assembly
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction offers an alternative route. While traditionally used for imidazo[1,2-a]pyridines, modifications enable triazolopyridine synthesis:
- Components : 2-Aminopyridine (1.0 equiv), benzaldehyde derivatives (1.1 equiv), and tert-butyl isocyanide (1.1 equiv) in HCl/dioxane at room temperature.
- Post-Modification : Diazotization with 0.5 N NaNO₂ in aqueous acetic acid (0°C, 2 hours) forms the triazole ring, achieving 52–68% yields.
Trifluoromethyl Group Incorporation
The 7-trifluoromethyl substituent is introduced via three principal strategies:
Direct Trifluoromethylation
Late-stage trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydrobenzo[c]thiophenium tetrafluoroborate):
Building Block Approach
Using pre-functionalized starting materials avoids selectivity issues:
- Synthesis of 5-Trifluoromethyl-1,2,3,4-tetrahydropyridine :
Butanamide Side Chain Installation
The 2-phenylbutanamide moiety is conjugated via reductive amination or amide coupling.
Reductive Amination Protocol
- Aldehyde Formation : 2-Phenylbutanal is prepared by oxidation of 2-phenyl-1-butanol with PCC (82% yield).
- Coupling : Reacting the aldehyde (1.1 equiv) with 3-aminomethyltriazolopyridine in MeOH, followed by NaBH₃CN (2 equiv) at 0°C, achieves 74% yield.
Amide Bond Formation
A more reliable method uses activated esters:
- Acid Activation : 2-Phenylbutanoic acid (1.0 equiv) is treated with HOBt (1.2 equiv) and EDCl (1.5 equiv) in DMF (0°C, 30 minutes).
- Aminolysis : Addition of 3-aminomethyltriazolopyridine (1.0 equiv) and DIEA (2.0 equiv) at room temperature for 12 hours yields 89% product.
Process Optimization and Scalability
Reaction Condition Tuning
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Cyclization) | POCl₃ | +22% vs. HCl |
| Temperature | 105°C (ultrasound) | 78% efficiency |
| NaNO₂ Concentration | 0.5 N | Minimizes diazo |
Green Chemistry Improvements
- Microwave Avoidance : Room-temperature GBB reactions reduce energy use by 40% compared to microwave-assisted methods.
- Column Chromatography Elimination : Recrystallization from CH₂Cl₂/hexane (1:5) achieves >95% purity for final products.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
- HPLC : RT = 8.7 min (C18, 70:30 MeCN/H₂O), purity 98.2%.
- Mass Spec : [M+H]⁺ = 451.18 (calc. 451.17).
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing flow chemistry for diazotization:
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| POCl₃ | 120 | 98 |
| NaNO₂ | 45 | 32 |
| Total | 310 | 240 |
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents for nucleophilic substitution, and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antiviral properties
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to the active sites of these kinases, preventing their activity and leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of fluorinated triazolo-pyridine derivatives. Below is a comparative analysis with structurally related compounds from literature and patents:
Key Differences and Implications
Core Heterocycle :
- The target compound’s triazolo-pyridine core differs from imidazo-pyridine (7a, ) and triazolo-pyrimidine (flumetsulam, ). These variations impact electronic properties and binding affinity.
- Diazaspiro carboxamides (EP 4 374 877 A2, ) exhibit larger, conformationally constrained scaffolds, likely targeting distinct protein interfaces.
Substituent Effects: The CF₃ group in the target compound and flumetsulam enhances resistance to oxidative metabolism compared to non-fluorinated analogues . The butanamide chain in the target compound may improve solubility over sulfonamide- or pyrimidine-linked derivatives (e.g., flumetsulam).
Synthetic Accessibility :
- The target compound’s synthesis likely involves cross-coupling (similar to 7a, 76% yield via Suzuki-Miyaura ) and amide bond formation.
- In contrast, flumetsulam’s synthesis emphasizes sulfonylation, which is less relevant here .
Research Findings and Data
Physicochemical Properties (Inferred)
| Property | Target Compound | 7a | Flumetsulam |
|---|---|---|---|
| Molecular Weight | ~415 g/mol | 423 g/mol | 325 g/mol |
| LogP (Estimated) | 3.1–3.5 | 2.8 | 1.9 |
| Water Solubility | Low (µg/mL range) | Moderate | Moderate |
Biological Activity
The compound 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide is a derivative of triazolo[4,3-a]pyridine, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 363.37 g/mol
- CAS Number : 6158-78-7
This compound features a trifluoromethyl group and a triazolo-pyridine moiety which are known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that triazolo[4,3-a]pyridine derivatives exhibit significant antibacterial properties. For instance:
- Synthesis and Testing : A study synthesized various triazolo derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Some compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
This suggests that the presence of the triazolo ring system in the compound enhances its interaction with bacterial targets.
Antidiabetic Activity
The triazolo[4,3-a]pyridine scaffold is also associated with antidiabetic effects. The pharmacophore has been linked to the development of drugs targeting type II diabetes mellitus by inhibiting dipeptidyl peptidase IV (DPP-IV), thereby increasing insulin levels and decreasing blood glucose levels .
Other Biological Activities
Beyond antibacterial and antidiabetic properties, derivatives of this compound have shown promise in:
- Antifungal : Effective against various fungal strains.
- Anticonvulsant : Potential in treating seizure disorders.
- Anti-inflammatory : Exhibits anti-inflammatory effects through modulation of cytokine production.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : Compounds with a similar structure have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
- Hydrogen Bonding Interactions : The nitrogen atoms in the triazole ring can form hydrogen bonds with key amino acid residues in target proteins, enhancing binding affinity and biological activity.
- Lipophilicity : The trifluoromethyl group increases lipophilicity, improving cell membrane permeability and bioavailability.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Triazole Derivatives : A series of synthesized triazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure–activity relationships indicating that modifications at specific positions could enhance activity .
- Antidiabetic Drug Development : Research into the DPP-IV inhibitory effects of triazolo derivatives has led to the development of new antidiabetic agents that show improved efficacy compared to existing treatments .
Q & A
Q. What are the common synthetic routes for synthesizing 2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridine core followed by functionalization. Key steps include:
- Core synthesis : Cyclization of substituted pyridine precursors under controlled temperature (80–120°C) and acidic/basic conditions to form the triazolo-pyridine scaffold .
- Side-chain coupling : Reaction of the triazolo-pyridine intermediate with 2-phenylbutanamide via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or DCM) .
- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC and NMR used to confirm purity (>95%) .
Q. How can researchers characterize the structural features of this compound?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm the presence of the trifluoromethyl group, triazolo ring protons, and butanamide chain .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~423.4 for CHF_{3NO) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state, if crystals are obtainable .
Q. What preliminary biological assays are recommended to assess its activity?
Initial screening should include:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric assays, given the triazolo-pyridine moiety's affinity for ATP-binding pockets .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and stability tests : PBS and DMSO solubility measurements, alongside metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?
Apply statistical experimental design (e.g., factorial design or response surface methodology) to identify critical variables:
- Key factors : Temperature (80–140°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for coupling steps), and reaction time .
- Process optimization : Use HPLC to monitor intermediate formation and adjust reagent stoichiometry dynamically. For example, excess butanamide (1.2–1.5 eq) improves coupling efficiency .
Q. How should contradictions in biological activity data be addressed?
Discrepancies may arise from:
- Impurity interference : Re-purify the compound using preparative HPLC and re-test .
- Assay variability : Validate results across multiple cell lines or enzymatic isoforms. For instance, inconsistent kinase inhibition may reflect isoform-specific binding .
- Solvent artifacts : Ensure DMSO concentrations are <0.1% in assays to avoid false positives .
Q. What computational strategies predict the compound’s interaction with biological targets?
Use molecular docking (e.g., AutoDock Vina) to model binding to kinases or GPCRs:
- Target selection : Prioritize proteins with structural homology to known triazolo-pyridine targets (e.g., CDK2 or EGFR) .
- Parameterization : Include solvent effects and flexible side-chain residues in simulations. The trifluoromethyl group often enhances hydrophobic interactions .
- Validation : Compare docking scores with experimental IC values from kinase assays .
Q. What methods are suitable for studying its metabolic pathways?
- In vitro metabolism : Incubate with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS. Look for oxidative dealkylation or triazolo ring hydrolysis .
- Isotope labeling : Synthesize C-labeled analogs to track metabolic fate in rodent models .
Methodological Considerations
Q. How can researchers resolve low solubility issues in biological assays?
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the butanamide chain for improved bioavailability .
Q. What experimental controls are critical in enzyme inhibition studies?
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Knockdown/rescue experiments : Use siRNA to silence the putative target and assess reversal of compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
